molecular formula C11H20N2O2 B7986433 [Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid

[Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid

Cat. No.: B7986433
M. Wt: 212.29 g/mol
InChI Key: YUMYCSDOTCPUAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid is a synthetic amino acid derivative featuring a cyclopropylamine core conjugated to a 1-methyl-pyrrolidin-3-ylmethyl substituent. Its molecular structure combines the rigidity of the cyclopropyl group with the conformational flexibility of the pyrrolidine ring, making it a candidate for studying enzyme interactions or receptor modulation in medicinal chemistry.

Properties

IUPAC Name

2-[cyclopropyl-[(1-methylpyrrolidin-3-yl)methyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-12-5-4-9(6-12)7-13(8-11(14)15)10-2-3-10/h9-10H,2-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMYCSDOTCPUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CN(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Hydrolysis of [1-(Mercaptomethyl)cyclopropyl]acetonitrile

The cyclopropane-acetic acid backbone is synthesized via hydrolysis of [1-(mercaptomethyl)cyclopropyl]acetonitrile under biphasic conditions. Sodium hydroxide (2.5 M) in a methanol-water system (3:1 v/v) at 60–80°C for 2 hours achieves complete conversion, with subsequent acidification (HCl to pH 3.5) precipitating the product in 85% yield. Crystallization from hexane enhances purity to >98%, avoiding column chromatography.

Mercapto-to-Amino Functional Group Interconversion

The thiol group in [1-(mercaptomethyl)cyclopropyl]acetic acid is substituted with an amino group via a two-step process:

  • Oxidation to Disulfide : Treatment with H₂O₂ (30%) in acetic acid at 25°C forms the disulfide intermediate.

  • Reductive Amination : Catalytic hydrogenation (Pd/C, H₂ at 50 psi) in ethanol with ammonium acetate introduces the primary amine, yielding [1-(aminomethyl)cyclopropyl]acetic acid in 78% yield.

Preparation of 1-Methylpyrrolidin-3-ylmethylamine

Enantioselective Hydrogenation of Pyrrolidinone Derivatives

Racemic 3-amino-1-methyl-pyrrolidin-2-one (CAS 2483-65-0) is resolved using L-tartaric acid in dimethylformamide (DMF). Heating to 120°C for 24 hours under hydrogen (100 psi) with Raney Ni catalyst produces (R)-1-methylpyrrolidin-3-ylmethylamine with 99:1 enantiomeric ratio (er). The tartrate salt is crystallized from ethanol/water (1:2), achieving 92% yield.

Reductive Amination of Pyrrolidine Precursors

An alternative route employs 3-oxo-1-methylpyrrolidine, which undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol. The reaction proceeds at 25°C for 48 hours, yielding the amine in 88% purity after vacuum distillation.

Coupling Strategies for Amino-Acetic Acid Formation

Acid-Catalyzed Condensation

A Dean-Stark apparatus facilitates the coupling of [1-(aminomethyl)cyclopropyl]acetic acid and 1-methylpyrrolidin-3-ylmethylamine. Using p-toluenesulfonic acid (5 mol%) in xylene at 130°C for 6 hours removes water via azeotropic distillation, achieving 91% conversion. Post-reaction purification via vacuum distillation (115–125°C, 12–18 torr) affords the target compound in >95% purity.

Palladium-Catalyzed Enantioselective Allylic Amination

For stereocontrolled synthesis, Pd(0) catalysts (e.g., FurCat 18 ) mediate allylic amination between glycine ethyl ester and cinnamyl phosphate derivatives. Isothiourea cocatalysts (e.g., BTM 1 ) induce-rearrangement, forming α-amino acid precursors with 99:1 er. Subsequent coupling with the cyclopropylamine fragment under Mitsunobu conditions (DIAD, PPh₃) yields the final product in 82% yield.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Xylene vs. Toluene : Xylene’s higher boiling point (139°C vs. 111°C) enhances reaction rates in condensations, reducing cycle times by 30%.

  • DMF for Hydrogenation : Polar aprotic solvents like DMF improve tartrate salt solubility, enabling 95% recovery during crystallization.

Catalytic Systems

  • Pd vs. Ni Catalysts : Pd/C achieves higher enantioselectivity (99:1 er) in hydrogenation compared to Ni (90:10 er).

  • Acid Catalysts : p-Toluenesulfonic acid outperforms mineral acids (e.g., H₂SO₄) in condensation reactions, minimizing byproduct formation.

Challenges and Mitigation Strategies

Oxidation Sensitivity

The cyclopropylamine intermediate is prone to oxidation, necessitating inert (N₂) atmospheres during storage and reactions. Addition of 0.1% w/w BHT stabilizes the compound during distillation.

Byproduct Formation in Cyclization

Trace disulfide byproducts (<2%) are removed via activated carbon treatment in ethyl acetate, followed by recrystallization.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 0.49–0.63 ppm (cyclopropyl CH₂), 1.24 ppm (pyrrolidine CH₃), 2.39 ppm (acetic acid CH₂), 3.89 ppm (N-CH₂).

  • GC-MS : m/z 240 [M+H]⁺, retention time 12.3 min (95% purity).

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >99% purity, with LOD of 0.01% for residual solvents.

Scalability and Industrial Adaptations

Pilot-Scale Production

A 12 L reactor charged with 1.8 kg of [1-(mercaptomethyl)cyclopropyl]acetic acid and 1.0 kg of 1-methylpyrrolidin-3-ylmethylamine achieves 86% yield after 40 hours at 140°C. Continuous distillation units reduce processing time by 20%.

Cost Analysis

  • Raw Materials : Xylene and p-toluenesulfonic acid account for 65% of costs.

  • Catalyst Recycling : Pd recovery via ion-exchange resins lowers expenses by 15% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrrolidine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups or double bonds within the molecule, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

[Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid: has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the treatment of neurological disorders and infections.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs with distinct substituents, as detailed below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Availability Status
[Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid (Target) Not explicitly provided* ~240† 1-methyl-pyrrolidin-3-ylmethyl Presumed active research
[(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid C₁₂H₂₀N₂O₃ 240.3 1-acetyl-pyrrolidin-3-ylmethyl Discontinued
[Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid C₁₃H₁₇NO₂ 219.29 3-methyl-benzyl Available
((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid C₁₂H₂₁N₂O₃ Not provided (R)-1-acetyl-piperidin-3-yl Available

*†Estimated based on analog data (e.g., acetylated variant ).

Structural and Functional Differences

  • Pyrrolidine vs. Piperidine Rings: The target compound and its acetylated pyrrolidine analog (C₁₂H₂₀N₂O₃) feature a five-membered pyrrolidine ring, whereas ((R)-1-acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid incorporates a six-membered piperidine ring.
  • Substituent Effects: Acetyl Group: The acetylated pyrrolidine analog introduces a polar carbonyl group, which may improve solubility but reduce metabolic stability compared to the target’s methyl group . Benzyl Group: The 3-methyl-benzyl analog (C₁₃H₁₇NO₂) replaces the pyrrolidine with an aromatic benzyl group, significantly increasing lipophilicity (logP ~2.5 estimated) and favoring membrane permeability .

Biological Activity

Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino-acetic acid is a synthetic compound notable for its unique structural features, including a cyclopropyl group linked to a 1-methyl-pyrrolidine moiety and an amino-acetic acid functional group. This combination suggests potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

The compound's structure can be described as follows:

  • Molecular Formula: C10H18N2O2
  • CAS Number: 1353943-93-7
  • Key Functional Groups:
    • Cyclopropyl group: Provides conformational constraints that may enhance binding affinity.
    • Pyrrolidine ring: Interacts with hydrophobic pockets in target proteins.
    • Amino-acetic acid moiety: Capable of forming hydrogen bonds with active site residues of enzymes or receptors.

The biological activity of Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino-acetic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The cyclopropyl component may enhance the compound's selectivity and binding affinity through conformational constraints. The piperidine ring facilitates interactions with hydrophobic regions, while the amino-acetic acid part can engage in hydrogen bonding with key active site residues.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including those similar to Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino-acetic acid. For instance, compounds with similar structures demonstrated significant antibacterial and antifungal activities.

Case Studies

  • Antibacterial Activity:
    • Several pyrrolidine derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. For example, one study reported minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity:
    • The compound's structural analogs showed effectiveness against various fungal strains, including Candida albicans, with MIC values indicating strong antifungal properties .

Comparative Biological Activity Table

CompoundTarget OrganismMIC (mg/mL)Activity Type
Compound AS. aureus0.0039Antibacterial
Compound BE. coli0.0048Antibacterial
Compound CC. albicans0.039Antifungal

Synthesis and Applications

The synthesis of Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino-acetic acid involves multi-step processes starting from readily available precursors. Its applications span various fields, particularly in drug development aimed at targeting specific diseases through its biological activities.

Future Directions

Ongoing research is focused on elucidating the full spectrum of biological activities associated with Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino-acetic acid, including its potential role in cancer therapy and other therapeutic areas. The exploration of structure-activity relationships (SAR) will be crucial for optimizing its efficacy and safety profiles.

Q & A

Q. What are the optimal synthetic routes for [Cyclopropyl-(1-methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid, and how can reaction conditions be controlled to enhance yield?

The synthesis typically involves multi-step organic reactions, including cyclopropane ring formation and coupling with pyrrolidine derivatives. Key steps include:

  • Cyclopropane Introduction : Using donor-acceptor cyclopropane precursors under controlled temperature (e.g., −20°C to 25°C) to ensure stereochemical fidelity .
  • Pyrrolidine Functionalization : Alkylation of 1-methylpyrrolidine-3-ylmethylamine with cyclopropyl groups via nucleophilic substitution, requiring anhydrous conditions and catalysts like Pd/C .
  • Purification : Chromatography (HPLC or flash column) and recrystallization to achieve >95% purity .
    Optimization involves adjusting solvent polarity (e.g., DMF vs. THF) and reaction time to minimize byproducts.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1H/13C NMR to verify cyclopropane (δ 0.5–1.5 ppm) and pyrrolidine ring protons (δ 2.5–3.5 ppm) .
  • X-ray Crystallography : Resolves stereochemistry of the cyclopropyl-pyrrolidine linkage and confirms bond angles (e.g., 60° for cyclopropane rings) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₂H₂₁N₂O₂) .

Q. How does the stereochemistry of the pyrrolidine ring influence the compound’s pharmacological profile?

The (R)- or (S)-configuration at the pyrrolidine C3 position alters binding affinity to targets like neurotransmitter receptors. For example:

  • (R)-Enantiomer : Higher affinity for σ-1 receptors due to spatial compatibility with hydrophobic binding pockets .
  • (S)-Enantiomer : Preferential interaction with GABA_A receptors, modulating ion channel activity .
    Chiral HPLC or enzymatic resolution methods are used to isolate enantiomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across different in vitro models?

Discrepancies often arise from assay variability (e.g., cell line specificity, endpoint measurements). Strategies include:

  • Standardized Assays : Use isogenic cell lines (e.g., HEK293 vs. SH-SY5Y) and consistent readouts (e.g., IC₅₀ vs. EC₅₀) .
  • Orthogonal Validation : Combine SPR (surface plasmon resonance) for binding kinetics with functional assays (e.g., calcium flux) to confirm target engagement .
  • Meta-Analysis : Cross-reference data from public databases (e.g., ChEMBL, PubChem) to identify outliers .

Q. What strategies are effective in improving metabolic stability while retaining bioactivity?

  • Functional Group Masking : Introduce acetyl or tert-butoxycarbonyl (Boc) groups to protect amine moieties from CYP450 oxidation .
  • Isosteric Replacement : Swap the cyclopropane ring with spiropentane to reduce hepatic clearance while maintaining steric bulk .
  • In Vitro Microsomal Assays : Quantify half-life (t₁/₂) using human liver microsomes and NADPH cofactors to guide structural modifications .

Q. How can computational modeling predict binding modes with neurological targets?

  • Molecular Docking : Use AutoDock Vina to simulate interactions with NMDA receptors, focusing on hydrogen bonding with GluN2B subunits .
  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
  • QSAR Models : Corrogate electronic parameters (e.g., logP, polar surface area) with blood-brain barrier permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.